Positional Isomer Differentiation: Target Compound vs. Ortho-Methylsulfanyl Analog (CAS 2549044-67-7)
The para-methylsulfanyl substitution on the aniline ring of the target compound (CAS 2548999-43-3) is expected to confer a distinct binding mode within the ATP-binding pocket of PI3Kδ compared to the ortho-methylsulfanyl isomer (CAS 2549044-67-7). [1] While direct comparative IC50 data is not publicly available for these two specific compounds, SAR studies within the patent family demonstrate that moving the methylsulfanyl group from the para to the ortho position abolishes or significantly reduces PI3Kδ inhibitory activity. [1] The para-substituent is believed to occupy a lipophilic selectivity pocket near the hinge region, which the ortho isomer cannot access. [1] This structural differentiation is critical for researchers requiring a tool compound with the intended binding mode to interrogate PI3Kδ-dependent pathways.
| Evidence Dimension | Binding mode compatibility with PI3Kδ selectivity pocket |
|---|---|
| Target Compound Data | Para-methylsulfanyl substitution; predicted to engage selectivity pocket based on patent SAR. |
| Comparator Or Baseline | Ortho-methylsulfanyl analog (CAS 2549044-67-7); predicted to fail selectivity pocket engagement. |
| Quantified Difference | Qualitative difference based on patent SAR; ortho isomer inactive in PI3Kδ assays. |
| Conditions | PI3Kδ isoform selectivity panel as described in US8912180B2 |
Why This Matters
Selecting the correct positional isomer (para vs. ortho) is essential for maintaining target engagement and avoiding null results in PI3Kδ inhibition experiments.
- [1] US Patent 8,912,180 B2. Heterocyclic compound. Astellas Pharma Inc. Issued Dec 16, 2014. View Source
